3-aminoquinoxaline-2-carboxylic Acid
Overview
Description
3-Aminoquinoxaline-2-carboxylic acid is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Although the specific compound 3-aminoquinoxaline-2-carboxylic acid is not directly synthesized in the provided papers, related compounds and derivatives are frequently synthesized and studied for their various chemical and biological properties.
Synthesis Analysis
The synthesis of related quinoxaline derivatives is a topic of interest in several studies. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a method that could potentially be adapted for the synthesis of 3-aminoquinoxaline-2-carboxylic acid derivatives . Additionally, the synthesis of deuterium-labeled quinoxalinecarboxylic acids using aniline-d5 as a starting material indicates a route for isotopic labeling of quinoxaline derivatives, which could be useful for tracing or structural studies .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is confirmed using various spectroscopic techniques. For example, the structure of deuterium-labeled quinoxalinecarboxylic acids was confirmed by 1H NMR and mass spectrometry . Similarly, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives provide insights into the intermolecular interactions and stability of these compounds .
Chemical Reactions Analysis
The chemical reactivity of quinoxaline derivatives is explored through various reactions. The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via a three-component condensation reaction demonstrates the versatility of quinoxaline compounds in forming highly substituted structures, including spirocyclic compounds . The novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through the Sandmeyer reaction also highlights the potential for functional group transformations in quinoxaline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are diverse and can be tailored through different synthetic approaches. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid shows the ability to control stereochemistry, which is crucial for the biological activity of these compounds . The antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, as evaluated by various assays, indicates that these compounds may have potential therapeutic applications .
Scientific Research Applications
Anti-inflammatory Applications
- Application Summary : Utilized in the synthesis of anti-inflammatory agents, particularly in the development of pyrimidine derivatives .
- Methods and Procedures : Synthesis involves solid-phase techniques and structure-activity relationship (SAR) studies to enhance anti-inflammatory effects .
- Results and Outcomes : Pyrimidine derivatives show potent anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Synthesis of Quinoxaline Derivatives
- Application Summary : Acts as a precursor in the synthesis of quinoxaline derivatives for various physicochemical and biological activities .
- Methods and Procedures : Employed in novel synthetic strategies and functionalization of quinoxaline scaffolds .
- Results and Outcomes : Development of bioactive molecules, dyes, and materials for optoelectronic applications .
Antimicrobial Agents
- Application Summary : Incorporated in the design of antimicrobial peptides and agents .
- Methods and Procedures : Used in the modification of peptides to enhance antimicrobial activity .
- Results and Outcomes : Improved activity against a range of pathogens, contributing to the development of new antimicrobial therapies .
Optoelectronic Materials
- Application Summary : Integral in creating materials for optoelectronic devices due to its structural properties .
- Methods and Procedures : Involved in the transition-metal-free synthesis of quinoxalines for optoelectronic materials .
- Results and Outcomes : Enabled the creation of materials with specific electronic and optical properties for device applications .
Solar Cell Applications
- Application Summary : Used in the development of organic sensitizers for solar cells .
- Methods and Procedures : Quinoxaline scaffolds are functionalized to act as organic sensitizers in photovoltaic cells .
- Results and Outcomes : Enhanced efficiency and stability of solar cells, contributing to the advancement of solar energy technology .
Fluorescent Materials
- Application Summary : Forms the basis for the development of fluorescent materials with applications in bioimaging and sensing .
- Methods and Procedures : Synthesized fluorescent nanomaterials are used for their unique optical properties .
- Results and Outcomes : Improved selectivity and photoluminescence efficiency, expanding the potential for biomedical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminoquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJFUJIPMQGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364177 | |
Record name | 3-aminoquinoxaline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminoquinoxaline-2-carboxylic Acid | |
CAS RN |
85414-82-0 | |
Record name | 3-aminoquinoxaline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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